3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF2N4O2/c19-11-3-1-10(2-4-11)17-22-18(27-24-17)16-15(26)7-8-25(23-16)12-5-6-13(20)14(21)9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIUTXWACIMGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 333.8 g/mol. The structure features a pyridazinone core substituted with both a chlorophenyl and difluorophenyl moiety, as well as an oxadiazole ring, which is known for enhancing biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups (EWGs) like chlorine and fluorine at specific positions on the aromatic rings has been linked to enhanced biological activity.
- Case Study : A derivative with similar structural features exhibited IC50 values of 0.48 µM against MCF-7 (breast cancer) and 0.19 µM against HCT-116 (colon cancer) cells, indicating potent antiproliferative effects .
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis has demonstrated that compounds related to this structure can arrest cell proliferation at the G1 phase and increase caspase-3/7 activity, leading to programmed cell death .
Inhibition of Enzymatic Activity
The compound may also exhibit inhibitory effects on various enzymes relevant to cancer progression. For example, structural analogs have shown multifunctional inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases and cancer .
Data Tables
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.48 | |
| Antiproliferative | HCT-116 | 0.19 | |
| Enzyme Inhibition | AChE | Not specified | |
| Enzyme Inhibition | BChE | Not specified |
Research Findings
- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of various oxadiazole derivatives has led to insights regarding their SAR. Modifications at the para position significantly affect biological activity, with halogen substitutions often enhancing potency .
- In Vivo Studies : While in vitro studies provide initial insights into efficacy, further in vivo evaluations are necessary to confirm therapeutic potential and pharmacokinetic profiles.
- Future Directions : Ongoing research aims to optimize the chemical structure to improve selectivity and reduce toxicity while maintaining or enhancing biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been included in screening libraries targeting various cancer types. Its structural features suggest potential inhibition of key signaling pathways involved in tumor growth and metastasis. Notably, it has been associated with the PI3K-targeted library, indicating its relevance in cancer research focused on phosphoinositide 3-kinase inhibitors .
- Inhibition of Histone Deacetylases (HDAC) :
- Neuroprotective Effects :
The biological mechanisms through which this compound operates are still under investigation. However, it is hypothesized that the interactions between the oxadiazole and pyridazine rings may facilitate binding to specific biological targets, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Gene Expression : By acting on epigenetic regulators such as HDACs, it could influence gene expression profiles associated with cancer and other diseases.
Case Study 1: Anticancer Screening
A study conducted by ChemDiv included the compound in a screening library for anticancer agents. The results indicated promising activity against various cancer cell lines, suggesting that further optimization could lead to the development of effective anticancer therapies .
Case Study 2: Neuroprotective Screening
In another investigation focusing on neuroprotection, derivatives of oxadiazole were tested for their ability to mitigate oxidative stress-induced neuronal damage. The findings highlighted the potential of such compounds to serve as leads in developing treatments for neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
- Bioactivity: While the pyridinone derivative in exhibits nanomolar inhibition of mitochondrial Complex I, the pyridazinone core in the target compound may favor kinase targeting due to its planar structure and hydrogen-bonding capacity.
- Metabolic Stability : The oxadiazole ring in both the target compound and improves metabolic stability compared to sulfanyl or acrylamide substituents in and , respectively.
Research Findings and Mechanistic Insights
Pharmacological Potential
- Kinase Inhibition: Pyridazinone derivatives are reported to inhibit kinases such as PDE3 (phosphodiesterase 3), with IC₅₀ values in the micromolar range. The halogenated substituents in the target compound may enhance selectivity for inflammatory kinases (e.g., p38 MAPK) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenyl and oxadiazole precursors. Key steps include cyclocondensation and functional group coupling. To optimize yield and purity:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- pH monitoring : Use buffered conditions (pH 6–7) for oxadiazole ring formation .
- Analytical validation : Employ thin-layer chromatography (TLC) for real-time reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation of intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to verify substituent positions and aromatic ring connectivity .
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated for analogous oxadiazole derivatives .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
Q. What initial biological screening assays are recommended to assess its pharmacological potential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies due to the oxadiazole and pyridazinone moieties. Use:
- Fluorescence polarization assays for real-time binding kinetics .
- Cell viability assays (e.g., MTT) in cancer cell lines to evaluate cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different in vitro assays?
- Methodological Answer :
- Orthogonal assays : Validate activity using multiple assay formats (e.g., radiometric vs. fluorometric) to rule out assay-specific artifacts .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing chlorophenyl with bromophenyl) to isolate bioactive motifs .
- Dose-response analysis : Test a broad concentration range (nM–μM) to identify non-linear effects or off-target interactions .
Q. What experimental design principles ensure reproducibility in pharmacokinetic and toxicity studies?
- Methodological Answer :
- Randomized block designs : Assign treatment groups randomly within blocks to control for environmental variability (e.g., cell passage number, reagent batches) .
- In vitro-in vivo correlation (IVIVC) : Use microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance before animal studies .
- Positive/negative controls : Include reference compounds (e.g., known CYP450 inhibitors) to validate assay sensitivity .
Q. How can computational modeling enhance the understanding of its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases), guided by crystallographic data from analogous compounds .
- Molecular dynamics simulations : Simulate ligand-receptor complexes over 100+ ns to assess binding stability under physiological conditions .
- Quantum mechanical calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences between halogenated substituents .
Data Analysis and Interpretation
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference NMR chemical shifts with databases (e.g., PubChem) for analogous oxadiazole-pyridazinone hybrids .
- 2D NMR techniques : Apply - HSQC and HMBC to resolve overlapping signals in aromatic regions .
Q. How should researchers integrate findings into existing theoretical frameworks for heterocyclic drug discovery?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
